molecular formula C7H6FN3 B13629037 2-Fluoro-1H-benzo[d]imidazol-5-amine

2-Fluoro-1H-benzo[d]imidazol-5-amine

Cat. No.: B13629037
M. Wt: 151.14 g/mol
InChI Key: LLROPKWPMRVLEJ-UHFFFAOYSA-N
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Description

2-Fluoro-1H-benzo[d]imidazol-5-amine (CAS 1803896-32-3) is a fluorinated benzimidazole derivative with a molecular formula of C 7 H 6 FN 3 and a molecular weight of 151.14 g/mol . The benzimidazole core is a privileged pharmacophore in medicinal chemistry, known for its resemblance to purine nucleotides, which allows it to interact with a variety of biological targets . As a specialized scaffold, this compound serves as a key synthetic intermediate for the development of novel molecules with potential biological activity. Benzimidazole derivatives are extensively investigated in multiple therapeutic areas. Research highlights their application in the design of FMS-like tyrosine kinase 3 (FLT3) inhibitors for the treatment of acute myeloid leukemia (AML) , as well as antiviral agents targeting pathogens such as the Lassa virus . Furthermore, the structural motif is explored in the development of anti-infectives , including antagonists of the Pseudomonas aeruginosa quorum-sensing receptor PqsR, a target for reducing bacterial virulence . The specific role of the 2-fluoro and 5-amine substituents on this core structure can be critical for optimizing potency and selectivity in these diverse research contexts. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

2-fluoro-3H-benzimidazol-5-amine

InChI

InChI=1S/C7H6FN3/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,9H2,(H,10,11)

InChI Key

LLROPKWPMRVLEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)F

Origin of Product

United States

Preparation Methods

Synthesis of Fluoro-Substituted o-Phenylenediamines

A crucial intermediate is 4-fluoro-1,2-phenylenediamine derivatives, which can be prepared by:

  • Nucleophilic aromatic substitution of 1-fluoro-2-nitrobenzene derivatives with primary amines.
  • Subsequent reduction of the nitro group to the diamine using zinc and ammonium chloride under mild conditions.

This two-step sequence provides the fluorinated diamine necessary for benzimidazole ring formation.

Step Reagents & Conditions Outcome Yield (%)
Substitution 1-fluoro-2-nitrobenzene + primary amine Fluoro-nitroaniline derivative Not specified
Reduction Zn / NH4Cl in ethanol or aqueous medium Fluoro-substituted o-phenylenediamine High, >80% typical

Cyclization to Form this compound

The benzimidazole ring is formed by condensation of the fluoro-substituted o-phenylenediamine with suitable carbonyl compounds or their equivalents under acidic or microwave-assisted conditions.

Conventional Cyclization

  • Heating fluoro-substituted o-phenylenediamines with aldehydes or formic acid derivatives in polar solvents such as DMF or ethanol.
  • Use of dehydrating agents or carbodiimides (e.g., N,N′-diisopropylcarbodiimide) to promote intramolecular cyclization.
  • Typical reaction temperatures range from room temperature to reflux, with reaction times from several hours to overnight.

Microwave-Assisted Synthesis

  • Microwave irradiation accelerates cyclization, often reducing reaction times to minutes.
  • For example, methyl 4-(5-fluoro-1H-benzimidazol-2-yl)benzoate was synthesized by reacting methyl-4-formylbenzoate with 5-fluoro-1,2-phenylenediamine under microwave heating at 240 °C and 10 bar for 5 min.
  • This method achieves high yields (up to 85%) and purity with minimal by-products.

Amination at the 5-Position

The amino group at the 5-position can be introduced by:

  • Starting from 5-nitrofluorobenzimidazole derivatives, followed by reduction of the nitro group to the amine.
  • Reduction methods include catalytic hydrogenation or chemical reduction using zinc and ammonium chloride.
  • This step is often performed after cyclization to ensure the integrity of the benzimidazole core.

Representative Synthetic Route Summary

Step Reactants Conditions Product Yield (%) Notes
1 1-fluoro-2-nitrobenzene + primary amine Stirring, room temp, substitution Fluoro-nitroaniline Not specified Nucleophilic aromatic substitution
2 Fluoro-nitroaniline + Zn/NH4Cl Reduction Fluoro-o-phenylenediamine High (>80%) Mild reduction
3 Fluoro-o-phenylenediamine + aldehyde or formyl derivative Heating in DMF or microwave irradiation 2-Fluoro-1H-benzo[d]imidazole derivative 70-90% Cyclization step
4 Nitro-substituted benzimidazole Reduction (Zn/NH4Cl or catalytic) This compound Moderate to high Amination step

Detailed Reaction Scheme Extracted from Literature

A recent study describes a versatile synthetic strategy involving:

  • Preparation of isothiocyanate derivatives from epoxides via azide intermediates.
  • Coupling with benzene-1,2-diamines followed by intramolecular cyclization mediated by carbodiimides.
  • Removal of protecting groups to yield the final benzimidazole amines.

Although this method was developed for a series of benzimidazole-2-amine derivatives, it demonstrates the utility of modular building blocks and mild cyclization conditions for efficient synthesis.

Data Table: Yields and Conditions from Selected Studies

Reference Starting Material(s) Key Reagents Conditions Product Yield (%) Remarks
(2024) Fluoro-nitrobenzene derivatives + primary amines Zn/NH4Cl reduction, DIC cyclization Room temp to reflux 2-fluoro benzimidazole amines Not specified, improved over previous low yields Scalable method
(2014) Methyl-4-formylbenzoate + 5-fluoro-1,2-phenylenediamine Microwave heating (240°C, 10 bar) 5 min Methyl 4-(5-fluoro-1H-benzimidazol-2-yl)benzoate 85% Rapid, high yield
(2013) 4-(substituted)-5-fluoro-benzene-1,2-phenylenediamine KOH, CS2, reflux 5-6 hours 5-fluoro-6-substituted benzimidazole-2-thiol 60-79% Thiol derivatives, related chemistry

Summary and Recommendations for Synthesis

  • The most reliable route to this compound involves initial synthesis of 4-fluoro-1,2-phenylenediamine derivatives via substitution and reduction.
  • Cyclization with suitable aldehydes or formyl sources under microwave irradiation or conventional heating efficiently constructs the benzimidazole core.
  • Amination at the 5-position is best achieved by reduction of nitro precursors post-cyclization.
  • Use of carbodiimide-mediated cyclization and protecting group strategies can improve yields and scalability.
  • Microwave-assisted methods significantly reduce reaction times and improve product purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to obtain reduced derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, polar aprotic solvents (DMSO, DMF)

Major Products Formed

    Oxidation: N-oxides of this compound

    Reduction: Reduced derivatives of this compound

    Substitution: Substituted benzimidazole derivatives

Scientific Research Applications

2-Fluoro-1H-benzo[d]imidazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Fluoro-1H-benzo[d]imidazol-5-amine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved efficacy and reduced side effects. The exact molecular pathways involved may vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Structural Comparisons

The structural diversity of benzimidazole derivatives arises from substitutions on the aromatic ring or the imidazole nitrogen. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Features
2-Fluoro-1H-benzo[d]imidazol-5-amine F at C2, NH₂ at C5 151.14 Fluorine enhances stability; NH₂ for H-bonding
13i () N-(3,4-Dichlorobenzyl), 1-(4-methoxyphenyl) 414.29 Dichlorobenzyl enhances antiviral activity
13j () N-(4-Trifluoromethylbenzyl), 1-(4-methoxyphenyl) 433.41 CF₃ group improves lipophilicity
4d () 2-(Benzo[d][1,3]dioxol-5-yl), 6-(Benzo[d][1,3]dioxol-5-yloxy), F at C5 422.38 Dioxol groups enhance π-π stacking
RetroABZ () 2-(Propylthio), NH₂ at C5 253.35 Thioether improves solubility

Pharmacological Activity Comparisons

  • Antiviral Activity :
    • 13i and 13j () inhibited LASV pseudovirus (IC₅₀ < 10 µM) via interactions with viral entry proteins. Dichloro and trifluoromethyl groups enhanced potency .
    • This compound derivatives (e.g., 4d in ) showed activity against protozoan parasites, with fluorine reducing metabolic degradation .
  • Enzyme Inhibition: Compounds 18–31 (–8) inhibited nicotinate phosphoribosyltransferase (NAPRT) with IC₅₀ values of 0.1–5 µM. Methyl and acetamide groups optimized binding to the enzyme’s hydrophobic pocket . 2-(4-Aminophenyl)-4-methyl-1H-benzo[d]imidazol-5-amine () inhibited ribosomal protein S6 kinase alpha 3 (IC₅₀ = 320 nM), highlighting the role of arylaminomethyl substitutions .

Physicochemical Properties

  • Solubility : Fluorine and polar groups (e.g., NH₂ in RetroABZ ) improve aqueous solubility, whereas lipophilic groups (CF₃ in 13j ) enhance membrane permeability .
  • Metabolic Stability: Fluorine at C2 reduces cytochrome P450-mediated oxidation, as seen in this compound, compared to non-fluorinated analogs .

Research Findings and Implications

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., F, Cl, CF₃) enhance target binding via dipole interactions and metabolic stability .
  • Bulky substituents (e.g., benzyloxy in ) may sterically hinder binding but improve selectivity .

Synthetic Flexibility: The amino group at C5 allows for derivatization into carbamates (e.g., RetroABZ) or amides (e.g., 51 in ), enabling tailored pharmacokinetic profiles .

Toxicity Considerations: Nitro-containing precursors (e.g., 3 in ) require reduction to amines (e.g., 4) to avoid genotoxicity, a critical step in prodrug design .

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